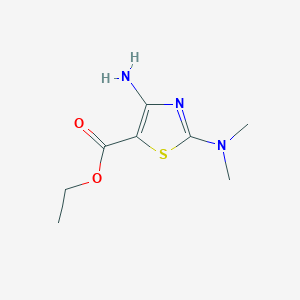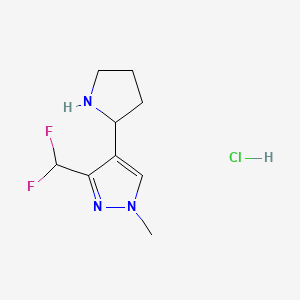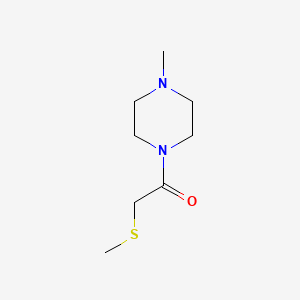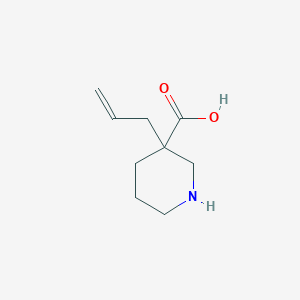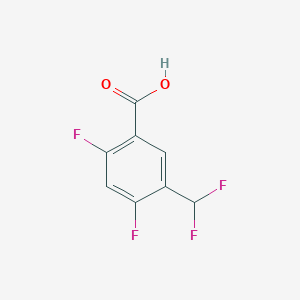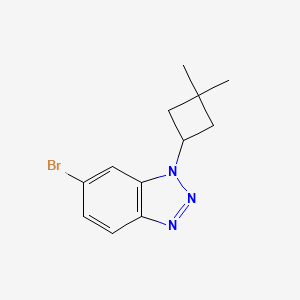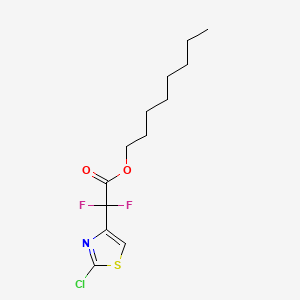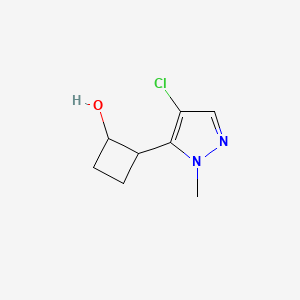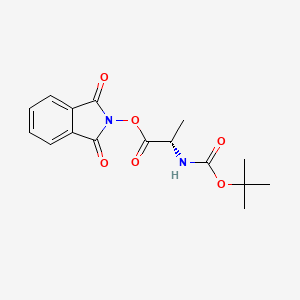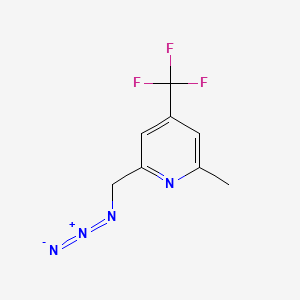
2-(Azidomethyl)-6-methyl-4-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Azidomethyl)-6-methyl-4-(trifluoromethyl)pyridine is a chemical compound that features a pyridine ring substituted with azidomethyl, methyl, and trifluoromethyl groups. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)-6-methyl-4-(trifluoromethyl)pyridine typically involves the introduction of the azidomethyl group to a pre-formed pyridine ring. One common method involves the reaction of 2-chloromethyl-6-methyl-4-(trifluoromethyl)pyridine with sodium azide under suitable conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of safety measures is crucial due to the potentially hazardous nature of azide compounds.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Azidomethyl)-6-methyl-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The azidomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF.
Reduction: Hydrogen gas with a palladium catalyst.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Major Products Formed
Substitution: Various azide derivatives.
Reduction: Corresponding amine.
Cycloaddition: Triazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Azidomethyl)-6-methyl-4-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives can be used in bioconjugation techniques, such as click chemistry, to label biomolecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(Azidomethyl)-6-methyl-4-(trifluoromethyl)pyridine and its derivatives depends on the specific application. In bioconjugation, the azide group reacts with alkynes to form stable triazole linkages, facilitating the attachment of various functional groups to biomolecules. In medicinal chemistry, the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but with a fluorine atom instead of an azidomethyl group.
6-Methyl-4-(trifluoromethyl)pyridine: Lacks the azidomethyl group, making it less reactive in certain chemical reactions.
2-(Chloromethyl)-6-methyl-4-(trifluoromethyl)pyridine: Precursor to the azidomethyl derivative.
Uniqueness
2-(Azidomethyl)-6-methyl-4-(trifluoromethyl)pyridine is unique due to the presence of the azidomethyl group, which imparts distinct reactivity, particularly in cycloaddition reactions. The trifluoromethyl group also enhances the compound’s chemical stability and lipophilicity, making it valuable in various applications.
Eigenschaften
Molekularformel |
C8H7F3N4 |
|---|---|
Molekulargewicht |
216.16 g/mol |
IUPAC-Name |
2-(azidomethyl)-6-methyl-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H7F3N4/c1-5-2-6(8(9,10)11)3-7(14-5)4-13-15-12/h2-3H,4H2,1H3 |
InChI-Schlüssel |
MXHGDBNSCONPSA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=N1)CN=[N+]=[N-])C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


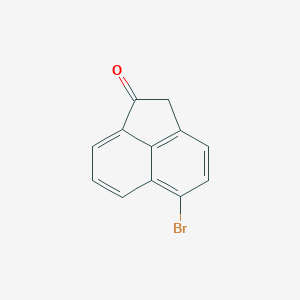
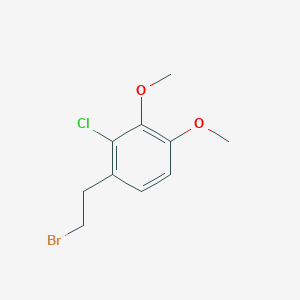
![N-[1-(2-aminoethyl)piperidin-4-yl]methanesulfonamide](/img/structure/B13567163.png)
